5,5,6,6-Tetramethyl-2-phenylcyclohexa-1,3-diene
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Overview
Description
3,3,4,4-Tetramethylbiphenyl is an organic compound with the molecular formula C₁₆H₁₈ It is a derivative of biphenyl, where four methyl groups are substituted at the 3, 3’, 4, and 4’ positions of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,3,4,4-Tetramethylbiphenyl involves the dimerization of o-xylene using a Grignard reagent in the presence of copper chloride . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 3,3,4,4-Tetramethylbiphenyl may involve more scalable processes, such as catalytic hydrogenation or other advanced organic synthesis techniques. These methods are designed to produce large quantities of the compound efficiently while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetramethylbiphenyl can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various halogenating agents and catalysts can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyltetracarboxylic dianhydride .
Scientific Research Applications
3,3,4,4-Tetramethylbiphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its potential use in drug development and as a component in pharmaceutical formulations is ongoing.
Mechanism of Action
The mechanism by which 3,3,4,4-Tetramethylbiphenyl exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its oxidation by manganese oxide nanoparticles is triggered by organic acids or aldehydes, leading to electron transfer processes that result in the formation of oxidation products . This mechanism is pH-dependent and can be inhibited by certain conditions, such as the presence of hydrogen peroxide.
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetramethylbiphenyl: Another derivative of biphenyl with methyl groups at different positions.
3,4,3’,4’-Tetramethylbiphenyl: A closely related compound with a slightly different substitution pattern.
Uniqueness
3,3,4,4-Tetramethylbiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other methylated biphenyls. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Properties
Molecular Formula |
C16H20 |
---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
5,5,6,6-tetramethyl-2-phenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C16H20/c1-15(2)11-10-14(12-16(15,3)4)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI Key |
VYYBNGLSONWPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=CC1(C)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
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